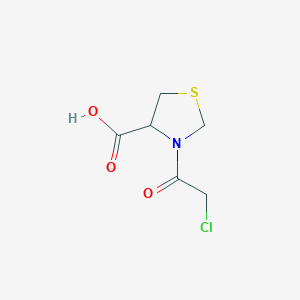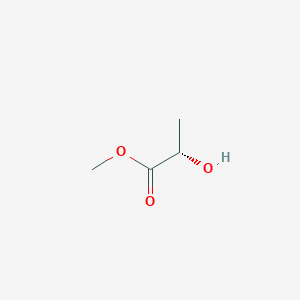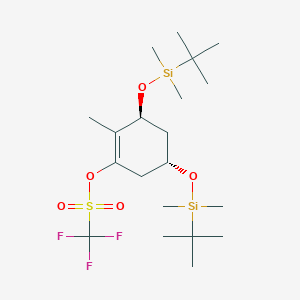
3,4-Bis(difluoromethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions or regioselective metalation. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 3,5-bis(decyloxy)benzaldehyde was synthesized as a precursor for other compounds . These methods could potentially be adapted for the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by these methods, revealing large bond angles around phosphorus atoms . These techniques could be used to determine the molecular structure of this compound.
Chemical Reactions Analysis
The related compounds exhibit interesting reactivity. For example, 1,2-bis(dimethylphenylsilyl)tetrafluoroethane reacts with benzaldehyde to give trifluorovinylated and tetrafluoroethylenated products . This suggests that this compound could also participate in similar reactions, potentially leading to the formation of novel fluorinated compounds.
Physical and Chemical Properties Analysis
The physical properties such as melting points and polymorphic behavior can be characterized by differential scanning calorimetry and polarized light thermo microscopy, as demonstrated for 3,5-bis(decyloxy)benzaldehyde . The chemical properties, including redox behavior, can be studied using electrochemical measurements . These methods could be applied to this compound to comprehensively analyze its physical and chemical properties.
Relevant Case Studies
Although no direct case studies on this compound are provided, the synthesis and characterization of similar compounds offer valuable insights. For instance, the polymorphism of 3,5-bis(decyloxy)benzaldehyde has been thoroughly studied, which could be relevant when considering the solid-state properties of this compound . Additionally, the practical synthesis of 3,5-bis(trifluoromethyl)benzylamine from its aldehyde precursor demonstrates the potential for biomimetic transformations in the synthesis of related compounds .
Scientific Research Applications
Template Effect in Synthesis
A study by Fedorova et al. (2000) explored the use of derivatives similar to 3,4-Bis(difluoromethoxy)benzaldehyde in synthesizing formyl derivatives of benzothiacrown compounds. They observed that the best results were obtained when the radius of the hydrated metal cation matched the crown ether cavity, highlighting a specific template effect of the cation, especially with Cs+. This indicates the potential of this compound derivatives in tailored synthesis processes (Fedorova et al., 2000).
Synthesis of Impurities in Pharmaceutical Compounds
In pharmaceutical research, Zhang et al. (2014) described a method to synthesize an impurity found in crude Roflumilast using a compound structurally similar to this compound. Their approach involved multiple steps like alkylation and oxidation, indicating the compound's utility in studying and controlling pharmaceutical impurities (Zhang et al., 2014).
Catalysis in Alcohol Oxidation
Shi and Wei (2005) investigated bis-quaternary phosphonium salts of peroxotungstate and peroxomolybdate for their catalytic properties in the oxidation of alcohols like benzyl alcohol to benzaldehyde. This research implies the possible use of this compound in similar catalytic processes (Shi & Wei, 2005).
Electrophilic Oligomerization
Percec et al. (1991) studied the electrophilic oligomerization of derivatives similar to this compound. They focused on determining conditions selective for the formation of specific oligomers, which is vital in understanding the compound's behavior in complex chemical processes (Percec et al., 1991).
Synthesis of Electrically Conductive Polymers
Hafeez et al. (2019) synthesized bis-aldehyde monomers by etherification of compounds structurally similar to this compound. They then polymerized these monomers to create electrically conductive poly(azomethine)s, suggesting a potential application of this compound in the development of conductive materials (Hafeez et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be elucidated.
properties
IUPAC Name |
3,4-bis(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHURZAZBKLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561105 | |
| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127842-54-0 | |
| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



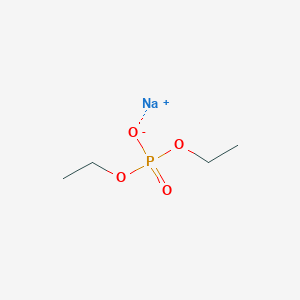
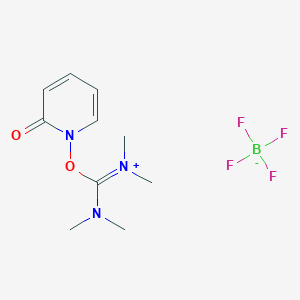

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)


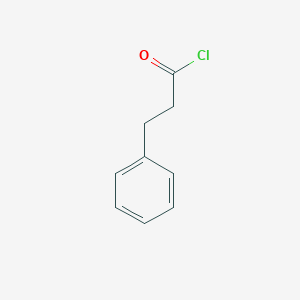
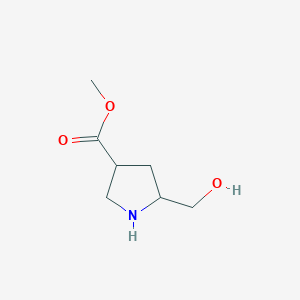
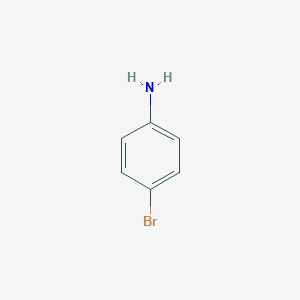
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)

